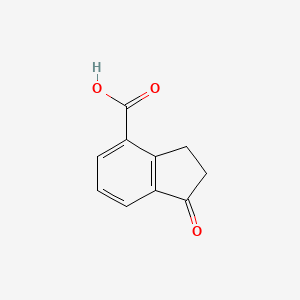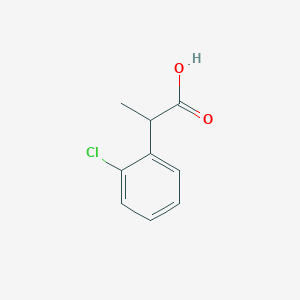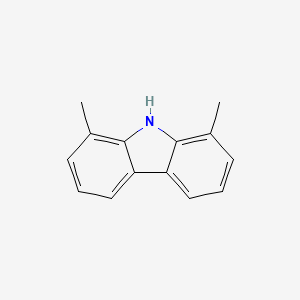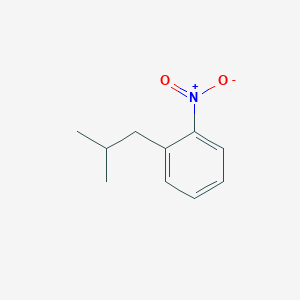
バイカレイン6-O-グルコシド
概要
説明
Baicalein 6-O-glucoside is a flavonoid glycoside derived from baicalein, a bioactive compound found in the roots of Scutellaria baicalensis, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
科学的研究の応用
Baicalein 6-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoid glycosides in different chemical reactions.
Biology: It is investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Baicalein 6-O-glucoside is studied for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and cancer.
作用機序
Target of Action
Baicalein 6-O-glucoside, a significant active flavone isolated from Scutellaria baicalensis radix, has been shown to interact with various targets. It has been found to affect the expression of proteins such as Bax and Bcl2 . Specifically, cells treated with Baicalein 6-O-glucoside exhibit an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax .
Mode of Action
The interaction of Baicalein 6-O-glucoside with its targets results in significant changes at the molecular level. The up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2 suggest that Baicalein 6-O-glucoside may induce apoptosis in cells . This could be one of the mechanisms through which Baicalein 6-O-glucoside exerts its various biological effects.
Biochemical Pathways
Baicalein 6-O-glucoside affects several biochemical pathways. It has been shown to inhibit or stimulate pathways such as JAK/STAT, TLRs, and NF-κB . It can also modulate the expression levels of IFN, IL, SOCS1/3, PKR protein, Mx1 protein, and AP-1 protein . These pathways and proteins play crucial roles in various biological processes, including inflammation and immune response.
Pharmacokinetics
The pharmacokinetics of Baicalein 6-O-glucoside involve several processes. It undergoes gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and multiple metabolism pathways . It is excreted in bile and urine . The bioavailability of Baicalein 6-O-glucoside is affected by these processes, as well as by interactions with other herbs or drugs .
Result of Action
The action of Baicalein 6-O-glucoside at the molecular and cellular levels results in various effects. It has been shown to have neuroprotective, anti-inflammatory, anticancer, antidiabetic, antioxidant, and anti-ischemic activities . These effects are likely the result of its interactions with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of Baicalein 6-O-glucoside can be influenced by various environmental factors. For instance, the bioavailability and pharmacokinetics of Baicalein 6-O-glucoside can be affected by the presence of other herbs or drugs . Furthermore, certain pathological conditions can also alter its pharmacokinetics . Therefore, the environment in which Baicalein 6-O-glucoside acts can significantly impact its effectiveness.
生化学分析
Biochemical Properties
Baicalein 6-O-glucoside plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as xanthine oxidase and cyclo-oxygenase, which are involved in oxidative stress and inflammation . Additionally, baicalein 6-O-glucoside interacts with proteins involved in cell signaling pathways, such as phosphoinositide 3-kinase, thereby modulating cellular responses to external stimuli . These interactions highlight the compound’s potential in regulating biochemical processes and mitigating disease-related pathways.
Cellular Effects
Baicalein 6-O-glucoside exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, baicalein 6-O-glucoside can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it has been shown to enhance antioxidant defenses in cells by upregulating the expression of antioxidant enzymes . These cellular effects underscore the compound’s potential in therapeutic interventions for cancer and oxidative stress-related diseases.
Molecular Mechanism
The molecular mechanism of baicalein 6-O-glucoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Baicalein 6-O-glucoside binds to specific sites on enzymes such as xanthine oxidase, leading to their inhibition and subsequent reduction in oxidative stress . Additionally, the compound can activate signaling pathways that promote the expression of genes involved in antioxidant defense . These molecular interactions elucidate the compound’s multifaceted mechanism of action in exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of baicalein 6-O-glucoside have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that baicalein 6-O-glucoside can maintain its therapeutic effects over extended periods, with sustained antioxidant and anti-inflammatory activities . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of baicalein 6-O-glucoside vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, baicalein 6-O-glucoside can induce toxic effects, including liver and kidney damage . These dosage-dependent effects emphasize the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
Baicalein 6-O-glucoside is involved in various metabolic pathways, including its conversion to baicalein by β-glucuronidase produced by intestinal microbiota . This conversion enhances the compound’s bioavailability and therapeutic efficacy. Additionally, baicalein 6-O-glucoside interacts with enzymes such as UDP-glucuronosyltransferase, which facilitate its conjugation and excretion . These metabolic pathways highlight the compound’s dynamic role in cellular metabolism and its potential for therapeutic use.
Transport and Distribution
Baicalein 6-O-glucoside is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via glucose transporters, which facilitate its intracellular accumulation . Once inside the cells, baicalein 6-O-glucoside can interact with binding proteins that modulate its localization and activity . These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of baicalein 6-O-glucoside plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, baicalein 6-O-glucoside can be targeted to specific organelles, such as mitochondria, through post-translational modifications . These localization patterns are essential for the compound’s therapeutic effects and its ability to modulate cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Baicalein 6-O-glucoside can be synthesized enzymatically through regioselective transglucosylation. For instance, amylosucrase from Deinococcus geothermalis can be used to transfer glucose units to baicalein, resulting in the formation of baicalein 6-O-glucoside. The reaction typically involves using sucrose as the donor molecule and baicalein as the acceptor molecule in a buffer solution at a specific pH and temperature .
Industrial Production Methods: Industrial production of baicalein 6-O-glucoside can be achieved through bioconversion using engineered Escherichia coli strains. These strains are modified to enhance the intracellular pool of UDP-glucose and express specific glucosyltransferases. This method allows for high-titer production of baicalein 6-O-glucoside, making it feasible for large-scale applications .
化学反応の分析
Types of Reactions: Baicalein 6-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert baicalein 6-O-glucoside into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are often employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of baicalein 6-O-glucoside .
類似化合物との比較
Baicalein 6-O-glucoside can be compared with other similar flavonoid glycosides such as:
Baicalin: Baicalin is baicalein 7-O-glucuronic acid and shares similar pharmacological properties but differs in its glucoside linkage.
Wogonoside: Wogonoside is another flavonoid glycoside from Scutellaria baicalensis with distinct anti-inflammatory and anticancer activities.
Luteolin 7-O-glucoside: This compound is similar in structure but has different biological activities and solubility properties.
Baicalein 6-O-glucoside is unique due to its specific glucoside linkage at the 6-O position, which influences its solubility, bioavailability, and pharmacological effects .
特性
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYPLMAODUDGW-QOUKUZOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498465 | |
| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-72-3 | |
| Record name | Baicalein 6-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Baicalein 6-O-glucoside interact with its target, cyclooxygenase-2 (COX-2), and what are the downstream effects of this interaction?
A1: Molecular docking studies [] revealed that Baicalein 6-O-glucoside exhibits strong molecular interactions with COX-2, similar to baicalein and baicalein monohydrate. These interactions primarily involve hydrogen bonding and electrostatic forces at the enzyme's active site. This binding is significant because COX-2 is an enzyme involved in inflammation and plays a role in the development and progression of certain cancers, including breast and ovarian cancers. Inhibiting COX-2 activity can potentially disrupt these processes and exert anti-cancer effects.
Q2: Does the study provide information about the structure-activity relationship (SAR) of baicalein and its derivatives, including Baicalein 6-O-glucoside, in relation to their COX-2 inhibitory activity?
A2: While the study [] highlights the strong interaction of Baicalein 6-O-glucoside with COX-2, it doesn't delve deep into specific SAR analysis. Further research is needed to understand how modifications to the baicalein structure, such as the addition of the glucoside group, affect its binding affinity, selectivity for COX-2 over other targets, and overall anti-cancer potency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















